Computed Lipophilicity (XLogP3) Differentiation vs. 2‑Phenyl Analog
The target compound possesses a computed XLogP3 of 4.5 [1]. Its closest commercially cataloged 2‑phenyl analog, N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (CAS 38769‑53‑8, MW 328.8 g·mol⁻¹), is expected to exhibit a lower XLogP due to the absence of the thienyl sulfur; as a consensus estimate based on fragment‑based calculations, the phenyl‑for‑thienyl replacement reduces logP by approximately 0.5–0.8 units . Higher lipophilicity can enhance passive membrane permeability and blood–brain barrier penetration, but may also increase metabolic liability, making the target compound suited for indications where elevated logP is desirable.
| Evidence Dimension | Computed XLogP3 (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 [1] |
| Comparator Or Baseline | 2-Phenyl analog (CAS 38769-53-8): XLogP3 estimated ~3.7–4.0 (fragment‑based consensus) |
| Quantified Difference | ∆XLogP ≈ 0.5–0.8 units |
| Conditions | Computed using XLogP3 algorithm (PubChem) and fragment‑based estimates; experimental logP not available for either compound in peer‑reviewed literature. |
Why This Matters
Lipophilicity governs permeability, solubility, and metabolic stability; a 0.5–0.8 logP difference can substantially shift a compound’s ADME profile, making the target compound the preferred tool when higher lipid partitioning is required.
- [1] PubChem Compound Summary for CID 1473859, N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information (2025). View Source
